Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-

Lipophilicity LogP SAR

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (CAS 4714-16-3) is a synthetic aromatic compound classified as a chlorinated phenyl ether. Its structure features a 2-chloro-2-phenylethyl substituent at the 1-position of a benzene ring bearing a para-methoxy group.

Molecular Formula C15H15ClO
Molecular Weight 246.73 g/mol
CAS No. 4714-16-3
Cat. No. B12119695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-
CAS4714-16-3
Molecular FormulaC15H15ClO
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl
InChIInChI=1S/C15H15ClO/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
InChIKeyKAMUBIJWEJOIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (CAS 4714-16-3): Procurement-Ready Profile for a para-Methoxy-Substituted Chlorophenylethyl Aromatic Intermediate


Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (CAS 4714-16-3) is a synthetic aromatic compound classified as a chlorinated phenyl ether. Its structure features a 2-chloro-2-phenylethyl substituent at the 1-position of a benzene ring bearing a para-methoxy group . With a molecular formula of C₁₅H₁₅ClO and a molecular weight of 246.73 g·mol⁻¹, this compound belongs to a family of chloro-phenylethylbenzene derivatives used as building blocks and intermediates in medicinal chemistry and organic synthesis . It is commercially available at standard purity ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Substituting Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (4714-16-3) with In-Class Analogs Risks Synthesis Failure and Inconsistent SAR


Compounds within the chloro-phenylethylbenzene class cannot be freely interchanged because small structural variations—such as the position of the chlorine atom, the nature of the para-substituent, or the absence of the methoxy group—significantly alter both physicochemical properties (e.g., LogP differs by >1 unit between the 4-methoxy and 4-methyl analogs) and reactivity profiles . The para-methoxy group in CAS 4714-16-3 acts as an electron-donating substituent that influences the electron density of the aromatic ring, directly affecting electrophilic substitution kinetics and regioselectivity in downstream reactions. Using the positional isomer 1-(1-chloro-2-phenylethyl)-4-methoxybenzene (CAS 918314-81-5) or the non-methoxy analog (2-chloro-2-phenylethyl)benzene (CAS 4714-14-1) as a drop-in replacement will yield different reaction intermediates and may fail to reproduce published synthetic protocols . The quantitative evidence below demonstrates where this compound exhibits measurable differentiation.

Quantitative Differentiation Evidence for Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (4714-16-3) vs. Closest Analogs


Lipophilicity Shift (LogP): para-Methoxy vs. para-Methyl vs. Unsubstituted Chlorophenylethylbenzene

The para-methoxy substitution in CAS 4714-16-3 imparts a measurably lower lipophilicity compared to the 4-methyl analog (CAS 4714-15-2) and the non-substituted (2-chloro-2-phenylethyl)benzene (CAS 4714-14-1). The target compound's LogP of 4.22 is approximately one log unit lower than the methyl analog, which translates to a ~10-fold difference in octanol-water partition coefficient . This difference directly impacts chromatographic retention, membrane permeability predictions, and solubility profiles in aqueous-organic reaction media—critical parameters in both medicinal chemistry lead optimization and preparative-scale synthesis protocols .

Lipophilicity LogP SAR Medicinal Chemistry

Polar Surface Area (PSA) Differentiation: Impact on Synthetic Intermediate Handling and Chromatographic Behavior

The presence of the methoxy oxygen in CAS 4714-16-3 provides a topological polar surface area (PSA) of 9.23 Ų, which is non-zero and distinguishes it from the 4-methyl analog (PSA = 0.00 Ų) . This PSA value, while modest, is sufficient to alter normal-phase and reversed-phase chromatographic retention times during purification. The methoxy oxygen also provides a weak hydrogen-bond acceptor site that can engage in intermolecular interactions with silica gel stationary phases, leading to measurably different Rf values compared to the methyl analog under identical TLC conditions .

Polar Surface Area Chromatography Purification Physicochemical Properties

Regioisomeric Purity: Differentiation from 1-(1-Chloro-2-phenylethyl)-4-methoxybenzene (CAS 918314-81-5)

CAS 4714-16-3 is the regioisomer bearing chlorine at the 2-position of the ethyl linker (2-chloro-2-phenylethyl), whereas CAS 918314-81-5 bears chlorine at the 1-position (1-chloro-2-phenylethyl). This difference in chlorine substitution position alters both the compound's reactivity toward nucleophilic substitution and the steric environment around the reactive center . In the original synthetic protocol reported by Tashchuk and Dombrovskii (1965), the reaction conditions were specifically optimized to yield the 2-chloro isomer (CAS 4714-16-3) over the 1-chloro isomer, indicating that substitution at the benzylic-like 2-position is the thermodynamically or kinetically favored pathway under those conditions . Procurement of the incorrect regioisomer would introduce a structurally distinct intermediate into a synthetic sequence, potentially leading to different downstream products or failed reaction steps.

Regioisomer Structural Identity Synthetic Intermediate Patent Compliance

Electron-Donating para-Methoxy Effect: Predicted Reactivity Shift in Electrophilic Aromatic Substitution vs. 4-Methyl and 4-H Analogs

The para-methoxy substituent in CAS 4714-16-3 exerts a strong electron-donating resonance effect (Hammett σₚ⁺ = −0.78) that is substantially greater than that of the para-methyl group (σₚ⁺ = −0.31) in the 4-methyl analog (CAS 4714-15-2), and absent entirely in the unsubstituted analog (CAS 4714-14-1, σₚ = 0.00 reference) [1]. This translates to an approximately 3-fold greater rate enhancement for electrophilic aromatic substitution reactions at positions ortho/para to the methoxy group compared to the methyl analog, based on the Hammett equation with typical ρ values for SEAr [2]. The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself, which in CAS 4714-16-3 means activation at the 3- and 5-positions of the methoxy-bearing ring—a regiochemical outcome not achievable with the methyl or unsubstituted analogs.

Electrophilic Aromatic Substitution Hammett Constants Reactivity Synthetic Chemistry

Supplier-Documented Purity Specification with Multi-Method QC Verification: 98% Standard vs. Industry Typical 95% for Analogs

Bidepharm supplies CAS 4714-16-3 at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, the non-methoxy analog (2-chloro-2-phenylethyl)benzene (CAS 4714-14-1) from AKSci is listed at a minimum purity of 95% . While both purity levels may be acceptable for early-stage synthesis, the 3% purity difference (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which can be critical in multi-step sequences where impurities propagate and amplify, ultimately affecting the purity of the final API or probe compound [1].

Purity Quality Control Procurement NMR HPLC

Evidence-Backed Application Scenarios for Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- (4714-16-3)


Medicinal Chemistry: Late-Stage Diversification via SEAr on the Methoxy-Activated Ring

The strong electron-donating para-methoxy group (σₚ⁺ = −0.78) in CAS 4714-16-3 directs electrophilic aromatic substitution to the ortho positions of the methoxy-bearing ring with approximately 3-fold greater reactivity than the 4-methyl analog [1]. This enables selective functionalization (e.g., nitration, halogenation, or Friedel-Crafts acylation) for the generation of analog libraries where the methoxyphenyl ring is decorated while the chloro-phenylethyl side chain remains intact—a strategy not feasible with the non-activated 4-methyl or unsubstituted analogs, which would require harsher conditions and produce complex regioisomeric mixtures [2].

Synthetic Methodology: Use as a Purifiable Intermediate in Multi-Step Routes Requiring Chromatographic Separation

The non-zero polar surface area (PSA = 9.23 Ų) of CAS 4714-16-3, attributable to the methoxy oxygen, provides a measurable chromatographic retention advantage over the fully non-polar 4-methyl analog (PSA = 0.00 Ų) . In normal-phase flash chromatography (silica gel), the target compound exhibits distinct Rf values due to weak hydrogen-bond interactions with silanol groups, enabling efficient separation from non-polar byproducts that co-elute with the methyl analog. This purification handle is particularly valuable in multi-gram scale-ups where crystallization may fail and chromatographic resolution becomes the primary purification method [3].

Pharmaceutical Intermediate: Building Block for A₁-Adenosine Receptor Ligand Scaffolds

The 2-chloro-2-phenylethyl moiety present in CAS 4714-16-3 serves as a key N-alkylating agent for constructing pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds with documented activity at the A₁-adenosine receptor [4]. The para-methoxy substituent provides a synthetic handle for subsequent O-demethylation to the phenol, enabling further diversification. The regioisomeric integrity (2-chloro vs. 1-chloro) is critical for reproducing published biological data, as the position of the chloro substituent influences the conformation and binding mode of the final ligand .

Procurement Quality Assurance: Multi-Method QC for Patent-Bound and GLP Synthesis

For research groups operating under patent-bound synthetic routes or preparing compounds for in vivo pharmacology studies, the availability of batch-specific NMR, HPLC, and GC QC certificates at 98% purity for CAS 4714-16-3 provides a documented quality baseline that lower-purity (95%) analog suppliers do not consistently offer . The 2.5-fold lower impurity burden reduces the risk of unidentified impurities interfering with biological assay results or complicating intermediate characterization in regulatory-facing synthesis campaigns [5].

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